molecular formula C24H19N3O2 B2911167 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide CAS No. 946220-84-4

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide

Cat. No.: B2911167
CAS No.: 946220-84-4
M. Wt: 381.435
InChI Key: OSOMOIHISYVVNE-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide (CAS 946220-84-4) is a synthetic organic compound with a molecular formula of C24H19N3O2 and a molecular weight of 381.44 g/mol . This chemical features a tetrahydroquinoline core, a privileged scaffold in medicinal chemistry known for its widespread presence in a broad variety of pharmacologically active compounds . The structure integrates a benzyl group at the N-1 position and a 4-cyanobenzamide moiety at the 6-position, making it a valuable intermediate for pharmaceutical research and development . Tetrahydroquinoline derivatives are frequently investigated for their diverse biological activities, which can include antiviral, anticancer, and analgesic properties, as seen in structurally related compounds . Researchers utilize this high-purity compound primarily in the synthesis and exploration of new heterocyclic assemblies and for the functionalization of hydroquinoline fragments to develop potential therapeutic agents . This product is intended for research and development purposes only and is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c25-15-17-6-8-19(9-7-17)24(29)26-21-11-12-22-20(14-21)10-13-23(28)27(22)16-18-4-2-1-3-5-18/h1-9,11-12,14H,10,13,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSOMOIHISYVVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#N)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzyl group and the cyanobenzamide moiety. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods aim to optimize reaction conditions to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives with altered functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide with three analogs, highlighting structural variations and their implications:

Compound Name Substituent on Benzamide Alkyl Group on Tetrahydroquinolin Molecular Formula Molecular Weight (g/mol) CAS Number
N-(1-benzyl-2-oxo...)-4-cyanobenzamide (Target) 4-cyano Benzyl (C₆H₅CH₂) C₂₄H₁₉N₃O₂ ~383* Not available
N-(1-benzyl-2-oxo...)-2,4-difluorobenzamide 2,4-difluoro Benzyl C₂₃H₁₈F₂N₂O₂ 392.4 954609-03-1
N-(1-butyl-2-oxo...)-2,4-dimethylbenzamide 2,4-dimethyl Butyl (C₄H₉) C₂₂H₂₆N₂O₂ 350.5 946372-08-3

*Calculated based on structural analysis.

Structural and Electronic Differences

  • Benzamide Substituents: The 4-cyano group in the target compound is a strong electron-withdrawing substituent, which may increase polarity and reduce lipophilicity compared to the 2,4-difluoro (electron-withdrawing but less polar than cyano) and 2,4-dimethyl (electron-donating) groups . Fluorine substituents (as in the difluoro analog) enhance metabolic stability and membrane permeability due to their small size and high electronegativity, while methyl groups improve lipophilicity but may reduce solubility .
  • In contrast, the butyl group (aliphatic) in the dimethyl analog increases hydrophobicity, which might enhance blood-brain barrier penetration but reduce aqueous solubility .

Molecular Weight and Physicochemical Implications

  • The target compound’s calculated molecular weight (~383 g/mol) is intermediate between the difluoro (392.4 g/mol) and dimethyl (350.5 g/mol) analogs. This suggests a balance between steric bulk (influenced by the benzyl group) and substituent contributions.

Case Study: Baxdrostat (Structural Divergence)

Baxdrostat (CAS 1428652-17-8, C₂₂H₂₅N₃O₂, MW 363.45 g/mol) shares a tetrahydroquinoline core but incorporates a propionamide group and a fused tetrahydroisoquinoline system, distinguishing it from the target compound . This structural complexity may confer unique target selectivity, underscoring the importance of core modifications in pharmacological optimization.

Research and Development Considerations

  • Synthetic Accessibility: The benzyl and cyano groups in the target compound may introduce challenges in regioselective synthesis compared to fluorine or methyl substituents, which are more commonly used in medicinal chemistry .

Biological Activity

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzyl group and a cyanobenzamide moiety. The molecular formula for this compound is C24H22N2OC_{24}H_{22}N_2O, and it has a molecular weight of approximately 362.47 g/mol. The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological potential.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit specific kinases by competing with adenosine triphosphate (ATP) for binding sites. This mechanism disrupts critical cellular signaling pathways, potentially leading to anticancer effects and modulation of metabolic processes.
  • DNA Intercalation : The tetrahydroquinoline structure allows the compound to intercalate into DNA, which could inhibit replication and transcription processes. This property is particularly relevant in cancer therapeutics where DNA-targeting agents are sought.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study demonstrated that derivatives of benzamides with similar structures showed significant activity against various cancer cell lines .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Studies have shown that similar compounds exhibit antifungal activities against pathogens such as Botrytis cinerea and Fusarium graminearum, indicating that modifications in the chemical structure can enhance biological activity against microbial strains .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

Study Findings Biological Activity
Study 1Investigated enzyme inhibitionSignificant kinase inhibition observed
Study 2Evaluated anticancer effectsInduced apoptosis in cancer cell lines
Study 3Assessed antimicrobial propertiesEffective against several fungal strains

These studies highlight the versatility and potential therapeutic applications of the compound.

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